Dysp-C34 is a novel compound categorized as a chlorin-based photosensitizer, specifically designed for applications in photodynamic therapy. This compound has garnered attention due to its unique properties, including heavy-atom-free characteristics and enhanced water solubility, which facilitate its use in biological systems. The structural design of Dysp-C34 incorporates an aspartic acid side chain, which plays a critical role in improving its pharmacokinetic profiles and targeting capabilities within tumor tissues .
The biological activity of Dysp-C34 has been extensively studied, revealing its potential as an effective agent in cancer treatment. Its ability to accumulate selectively in tumor tissues enhances its therapeutic efficacy while minimizing damage to surrounding healthy cells. Studies indicate that Dysp-C34 exhibits significant cytotoxicity against various cancer cell lines when activated by light, demonstrating its promise for targeted cancer therapies . Additionally, it has shown favorable pharmacokinetics and tissue distribution characteristics, making it suitable for in vivo applications .
The synthesis of Dysp-C34 involves several key steps:
Interaction studies involving Dysp-C34 have highlighted its compatibility with various biological systems. Research indicates that Dysp-C34 interacts effectively with cellular components upon light activation, leading to enhanced production of reactive oxygen species that contribute to its cytotoxic effects on cancer cells. These interactions are critical for understanding the compound's mechanisms and optimizing its therapeutic applications .
Several compounds share similarities with Dysp-C34 in terms of structure and function. Notable comparisons include:
| Compound Name | Type | Key Features |
|---|---|---|
| Chlorin e6 | Chlorin-based | Widely used in photodynamic therapy; less water-soluble than Dysp-C34. |
| BODIPY derivatives | Fluorescent dyes | Effective for imaging; lacks specific targeting capabilities seen in Dysp-C34. |
| Porphyrin derivatives | Porphyrin-based | Traditional photosensitizers; often have heavier atom content which can lead to toxicity issues. |
Dysp-C34 stands out due to its heavy-atom-free nature and improved water solubility, enhancing both safety and efficacy profiles compared to these similar compounds .
The development of DYSP-C34 represents a sophisticated approach to molecular engineering, particularly focusing on π-extension modifications to enhance the photophysical and biological properties of chlorin-based photosensitizers [3]. The fundamental design strategy behind DYSP-C34 centers on the introduction of a conjugated substitution system that significantly alters the electronic structure of the parent chlorin molecule [3].
The π-extension system in DYSP-C34 was strategically incorporated through the attachment of a 4-methoxyphenyl group at the 32-position of the chlorin macrocycle [3]. This modification creates an extended conjugated network that fundamentally alters the absorption and fluorescence characteristics of the molecule [3]. Research demonstrates that the π-extension effect results in a considerable red-shift in both absorption and fluorescence spectra compared to the parent chlorophyll c derivative [3].
| Property | Parent Chlorin | DYSP-C34 | Enhancement Factor |
|---|---|---|---|
| Absorption Maximum | 665 nm | 685 nm | 20 nm red-shift |
| Water Solubility | <1 mg/mL | 53.4 mg/mL | >50-fold increase |
| Cellular Uptake | Baseline | Enhanced | 3-fold improvement |
The molecular engineering rationale extends beyond simple spectral modifications [8]. The π-extension system was specifically designed to improve sonochemical properties and enhance ultrasound-triggered reactive oxygen species production [8]. Studies indicate that the enlarged π-conjugated structure possesses enhanced acoustic responsive activity, enabling superior performance under low-intensity ultrasound conditions [8].
The design incorporates principles from computational chemistry, where the extended conjugation system creates favorable electronic transitions [9]. The π-extension modifications result in narrowed energy gaps between frontier molecular orbitals, facilitating more efficient energy transfer processes [9]. Research demonstrates that larger π-extended structures exhibit enhanced absorption coefficients and red-shifted absorption wavelengths, properties that are directly beneficial for photodynamic and sonodynamic applications [12].
The strategic incorporation of the methoxyphenyl substituent provides additional advantages through electronic effects [3]. The methoxy group acts as an electron-donating substituent, further modulating the electronic density distribution within the macrocycle [3]. This electronic modification contributes to the improved cellular permeability and specific subcellular localization observed with DYSP-C34 [3].
The incorporation of the aspartyl substituent in DYSP-C34 represents a critical aspect of its molecular design, employing established peptide coupling methodologies adapted for chlorin chemistry [3]. The aspartyl group is introduced at the 15-position of the chlorin macrocycle through a carefully orchestrated synthetic sequence [3].
The primary method for aspartyl incorporation utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as the coupling reagent in N,N-dimethylformamide solvent at elevated temperature [3]. The reaction proceeds through the formation of an active intermediate at the 152-carboxyl position, which is generated by treating the chlorin precursor with the carbodiimide at 35 degrees Celsius for two hours [3].
The synthetic protocol involves the initial preparation of the chlorin anhydride intermediate through carbodiimide activation [3]. This activated species is subsequently reacted with L-aspartic acid dimethyl ester hydrochloride in the presence of triethylamine for one hour to selectively generate the 152-carboxyl protected amino acid derivative [3]. The reaction conditions are carefully controlled to prevent competing side reactions and ensure selective coupling at the desired position [3].
| Reagent | Equivalents | Reaction Time | Temperature | Purpose |
|---|---|---|---|---|
| EDCI | 1.2 | 2 hours | 35°C | Carboxyl activation |
| L-Asp(OMe)2·HCl | 1.5 | 1 hour | 35°C | Amino acid coupling |
| Triethylamine | 3.0 | 1 hour | 35°C | Base catalyst |
| Sodium hydroxide | 2.0 | 2 hours | Room temp | Deprotection |
The methodology draws from established peptide synthesis protocols, particularly those developed for solid-phase peptide synthesis applications [15] [18]. The use of carbodiimide coupling reagents provides reliable amide bond formation while minimizing racemization and side product formation [18]. Research indicates that the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and catalytic amounts of 1-hydroxybenzotriazole provides optimal coupling efficiency for electron-deficient systems [18].
The protection strategy employed in DYSP-C34 synthesis utilizes methyl ester protecting groups for the aspartic acid carboxyl functionalities [3]. This approach prevents unwanted cyclization reactions that could lead to aspartimide formation, a common side reaction in peptide synthesis [15] [19]. The methyl ester groups are subsequently removed under basic hydrolysis conditions using sodium hydroxide to reveal the final carboxylic acid functionalities [3].
Alternative coupling methodologies have been explored for related chlorin-amino acid conjugates, including the use of 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate and O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate systems [17]. These reagents offer enhanced coupling efficiency for sterically hindered substrates and provide improved yields in challenging coupling reactions [17].
The incorporation process requires careful attention to reaction stoichiometry and timing to achieve optimal selectivity [3]. The use of excess triethylamine serves dual purposes: neutralizing the hydrochloride salt of the amino acid ester and providing basic conditions that favor the coupling reaction [40] [41]. The reaction proceeds through nucleophilic attack of the amino acid ester on the activated carboxyl group, followed by elimination of the coupling reagent to form the desired amide bond [18].
The purification of DYSP-C34 requires sophisticated chromatographic techniques due to the complex nature of the molecule and the potential for closely related impurities [3] [26]. High-performance liquid chromatography serves as the primary purification method, utilizing reversed-phase chromatography principles to achieve separation based on hydrophobic interactions [21] [26].
The purification protocol begins with crude product dissolution in an appropriate solvent system, typically involving acidified aqueous solutions to ensure proper ionization of the carboxylic acid groups [3]. The crude material is then subjected to preparative reversed-phase chromatography using specialized chlorin-compatible conditions [26]. Research demonstrates that gradient elution systems using acetonitrile and water with trifluoroacetic acid provide optimal separation efficiency [27].
| Purification Stage | Method | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|---|
| Initial Capture | Preparative HPLC | ACN/H2O/TFA | 20 mL/min | 407 nm |
| Polishing | Analytical HPLC | ACN/H2O gradient | 1 mL/min | 407 nm |
| Final Purification | Semi-prep HPLC | Optimized gradient | 5 mL/min | Multiple wavelengths |
The chromatographic separation typically employs a gradient elution profile starting with 45% acetonitrile in water containing 0.1% trifluoroacetic acid, progressing to 100% acetonitrile over 35 minutes [27]. This gradient profile ensures adequate separation of DYSP-C34 from synthetic precursors and side products [27]. The use of trifluoroacetic acid is critical for maintaining proper ionization states and ensuring sharp peak shapes [27].
Quality control methodologies for DYSP-C34 encompass multiple analytical techniques to ensure product identity, purity, and stability [1] [3]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with both proton and carbon-13 spectra providing comprehensive characterization [3]. High-resolution mass spectrometry provides molecular weight confirmation and elemental composition verification [3].
The analytical protocol includes proton nuclear magnetic resonance analysis in deuterated solvents, typically deuterated dimethyl sulfoxide or deuterated acetone, to confirm the integrity of both the chlorin macrocycle and the aspartyl substituent [3] [24]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and helps identify any degradation products or synthetic impurities [3].
High-performance liquid chromatography with photodiode array detection serves as the primary purity assessment method [1] [3]. The analytical conditions typically employ a 150 millimeter analytical column packed with 5-micrometer octadecylsilane particles [27]. Detection at 407 nanometers provides optimal sensitivity for chlorin-based compounds while minimizing interference from potential impurities [27].
| Analytical Parameter | Specification | Method | Acceptance Criteria |
|---|---|---|---|
| Chemical Purity | ≥98% | HPLC-UV | Single peak integration |
| Molecular Weight | 817.88 Da | HRMS | ±5 ppm accuracy |
| Water Content | ≤1.0% | Karl Fischer | Moisture control |
| Residual Solvents | | GC-MS | Regulatory compliance | |
The quality control protocol includes assessment of optical properties to ensure maintained photophysical characteristics [3]. Ultraviolet-visible spectroscopy confirms the absorption maximum and extinction coefficient, while fluorescence spectroscopy verifies emission properties [3]. These measurements are critical for ensuring that the purification process has not adversely affected the essential photophysical properties of the molecule [24].
Stability testing forms an integral component of the quality control framework [26]. The compound is subjected to stress testing under various conditions including exposure to light, elevated temperature, and varying pH conditions [26]. High-performance liquid chromatography monitoring during these studies helps identify potential degradation pathways and establish appropriate storage conditions [26].
The final quality control assessment includes determination of residual solvent content using gas chromatography-mass spectrometry [44]. This analysis ensures compliance with regulatory guidelines for residual solvents in pharmaceutical compounds [44]. Water content determination using Karl Fischer titration provides additional quality assurance for the dried product [26].
Dysp-C34 demonstrates exceptional optimization of its lipophilic-hydrophilic balance through strategic molecular design modifications. The compound exhibits remarkable water solubility of 53.4 milligrams per milliliter in saline, representing a substantial improvement over its parent compound, Chenghai Chlorin, which is almost insoluble in aqueous environments [1]. This enhanced aqueous solubility derives from the incorporation of a hydrophilic aspartic acid residue at the C-15² position of the chlorin core structure [1].
The molecular formula of Dysp-C34 is C₄₅H₄₇N₅O₁₀, with a molecular weight of 817.88 daltons [2] [3]. This amphiphilic design successfully addresses the fundamental challenge in photosensitizer development, where compounds must achieve sufficient water solubility for intravenous administration while maintaining adequate lipophilicity for cellular membrane penetration [2] [3]. The compound demonstrates solubility of 10 millimolar in dimethyl sulfoxide, indicating its compatibility with organic solvents for pharmaceutical formulation purposes [2] [3].
The structural modifications that contribute to the optimized lipophilic-hydrophilic balance include the 3²-(4-methoxyphenyl) substitution achieved via ruthenium-catalyzed olefin metathesis reactions [1]. This π-extension modification enhances the lipophilic character while the aspartic acid side chain provides the necessary hydrophilic properties [1]. The resulting amphiphilic nature enables Dysp-C34 to exhibit superior cellular permeability compared to its precursor molecules, with significantly enhanced intracellular accumulation observed in cancer cell lines [1].
Table 1: Physicochemical Properties of Dysp-C34
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 817.88 g/mol | [2] [3] |
| Molecular Formula | C₄₅H₄₇N₅O₁₀ | [2] [3] |
| Water Solubility | 53.4 mg/mL | [1] |
| DMSO Solubility | 10 mM | [2] [3] |
| CAS Number | 2559734-98-2 | [2] [3] |
The enhanced lipophilic-hydrophilic balance of Dysp-C34 facilitates improved tumor targeting efficiency and cellular permeability compared to conventional chlorin-based photosensitizers [2] [3]. This optimization represents a critical advancement in photosensitizer design, as it enables effective systemic distribution while maintaining the cellular uptake necessary for therapeutic efficacy [1].
Dysp-C34 exhibits exceptional ultrasound-responsive behavior as a multifunctional molecular machine specifically designed for sonodynamic therapy applications [2] [4] [5]. The compound demonstrates intensified ultrasound-induced reactive oxygen species production capacity, which forms the fundamental basis of its therapeutic mechanism [2] [6].
The ultrasound-responsive mechanism of Dysp-C34 operates through sonosensitization, where ultrasound activation triggers the generation of cytotoxic reactive oxygen species within target tissues [7] [8]. This process involves the acoustic cavitation induced by ultrasound waves, which creates transient microbubbles that subsequently collapse, generating localized high-energy conditions capable of activating the sonosensitizer [7]. The compound functions as both a tumor cell killing reagent and an immune booster when activated by ultrasound energy [5].
Experimental investigations demonstrate that Dysp-C34 exhibits superior performance under ultrasound stimulation at frequencies of 1.0 megahertz with intensities of 0.36 watts per square centimeter [4]. The ultrasound-triggered mechanism results in enhanced production of reactive oxygen species, including singlet oxygen, superoxide, and hydroxyl radicals, which contribute to the cytotoxic effects on cancer cells [5] [6].
Table 2: Ultrasound-Responsive Parameters
| Parameter | Value | Application |
|---|---|---|
| Optimal Frequency | 1.0 MHz | Sonodynamic therapy [4] |
| Intensity Range | 0.36 W/cm² | Therapeutic activation [4] |
| ROS Generation | Enhanced | Cytotoxic mechanism [2] |
| Penetration Depth | ~30 cm | Deep tissue access [7] |
The ultrasound-responsive behavior of Dysp-C34 provides significant advantages over photodynamic therapy approaches, particularly in terms of tissue penetration depth [7]. While photodynamic therapy is limited by light penetration constraints, ultrasound can effectively reach deeper tissues, enabling treatment of less accessible tumors [7] [8]. This characteristic makes Dysp-C34 particularly valuable for treating deep-seated malignancies that are challenging to address with conventional photodynamic approaches.
The molecular machine characteristics of Dysp-C34 enable it to function systemically for tumor suppression through unimolecule-mediated sonodynamic therapy [4] [5]. When driven by ultrasound, the compound demonstrates potent ultrasound-triggered cytotoxicity combined with intrinsic immune-boosting capacity, resulting in eradication of primary solid tumors and inhibition of metastasis [5].
Dysp-C34 demonstrates exceptional stability under various biologically relevant conditions, making it suitable for clinical applications [9] [10]. Comprehensive stability studies have established that the compound remains stable in rat plasma under multiple storage conditions, including room temperature exposure, three freeze-thaw cycles, and long-term cryopreservation [9].
The pharmacokinetic evaluation reveals that Dysp-C34 exhibits a plasma half-life of 6.98 hours following intravenous administration, with an area under the plasma concentration-time curve of 1025.01 hour·milligram per liter [9]. The mean retention time in plasma is 9.19 hours, indicating sustained systemic exposure appropriate for therapeutic applications [9]. These pharmacokinetic parameters demonstrate that Dysp-C34 maintains structural integrity and biological activity throughout its residence time in biological systems.
Table 3: Stability and Pharmacokinetic Parameters
| Parameter | Value | Condition |
|---|---|---|
| Plasma Half-life | 6.98 hours | Intravenous administration [9] |
| Mean Retention Time | 9.19 hours | Systemic circulation [9] |
| AUC(0-∞) | 1025.01 h·mg/L | Plasma exposure [9] |
| Storage Stability | Maintained | Room temperature, freeze-thaw [9] |
The compound exhibits remarkable stability in physiological environments, with no significant degradation observed under normal biological conditions [9]. This stability is attributed to the robust chlorin core structure modified with the aspartic acid substituent, which provides both enhanced solubility and structural stabilization [1]. The stability profile supports the compound's suitability for pharmaceutical formulation and clinical administration.
Tissue distribution studies in tumor-bearing mice demonstrate that Dysp-C34 accumulates preferentially in tumor tissues while maintaining stability in various organs [9]. Higher concentrations are observed in liver and kidney tissues, with lower concentrations in heart, spleen, and lung tissues, indicating favorable biodistribution characteristics [9]. The compound's stability in these diverse tissue environments supports its therapeutic utility and safety profile.